Nab-verapamil

Description

Properties

IUPAC Name |

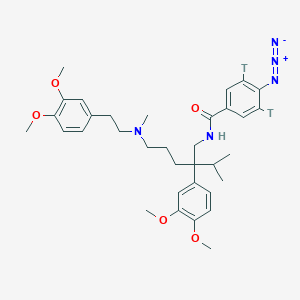

4-azido-N-[2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-propan-2-ylpentyl]-3,5-ditritiobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H45N5O5/c1-24(2)34(27-12-16-30(42-5)32(22-27)44-7,23-36-33(40)26-10-13-28(14-11-26)37-38-35)18-8-19-39(3)20-17-25-9-15-29(41-4)31(21-25)43-6/h9-16,21-22,24H,8,17-20,23H2,1-7H3,(H,36,40)/i13T,14T | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTBFVUEMZUNFY-BONWOSIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(CNC(=O)C2=CC=C(C=C2)N=[N+]=[N-])C3=CC(=C(C=C3)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[3H]C1=CC(=CC(=C1N=[N+]=[N-])[3H])C(=O)NCC(CCCN(C)CCC2=CC(=C(C=C2)OC)OC)(C3=CC(=C(C=C3)OC)OC)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H45N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80922493 | |

| Record name | 4-Azido-N-[2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentyl](3,5-~3~H_2_)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

607.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117638-38-7 | |

| Record name | Nab-verapamil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117638387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Azido-N-[2-(3,4-dimethoxyphenyl)-5-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}-2-(propan-2-yl)pentyl](3,5-~3~H_2_)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80922493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Bioconjugation Strategies for Nab Verapamil Analogue

Precursor Synthesis and Derivatization Approaches

The fundamental precursor for Nab-verapamil is verapamil (B1683045) itself. Verapamil (CID 2520) is a phenylalkylamine calcium channel blocker jru-b.com. Its synthesis typically involves multi-step organic reactions. For instance, a process for preparing verapamil can involve reacting a compound with chlorobromopropane in the presence of a base and a phase transfer catalyst, followed by further reaction with another compound and an acetylating agent, and then forming the hydrochloride salt thno.org.

Derivatization approaches are crucial for modifying verapamil or its analogues for specific applications, such as radiolabeling or enhancing interaction with carrier systems. While the formation of this compound primarily relies on the physical association (self-assembly) of verapamil with albumin, specific chemical derivatization of verapamil can be undertaken to create photoactive or radiolabeled analogues for research purposes mdpi.com. For example, studies have explored synthesizing verapamil derivatives by altering its nitrile group to an amide or modifying the methyl substituent on the tertiary nitrogen jddtonline.info. Norverapamil (CID 104972), a significant metabolite of verapamil, can also be synthesized, for instance, by reacting verapamil with 1-chloroethyl chloroformate to remove a methyl group mdpi.com.

Radiolabeling Techniques for High-Sensitivity Detection of this compound (e.g., [3H]this compound)

Radiolabeling is a powerful technique for achieving high-sensitivity detection of compounds like this compound, particularly in biological studies. A notable example is the preparation of [3H]this compound, a radioactive photoactive analogue of verapamil.

The synthesis of [3H]this compound has been reported to involve the reaction of DMDI (assumed to be Cis-(-)-dmdi, CID 91820072, in this context) with N-[benzoate-3,5-3H]-succinimidyl 4-azidobenzoate (CAS RN 53053-08-0). This procedure is sensitive to light and is typically performed in near total darkness to preserve the integrity of the photoactive component. The reported yield for [3H]this compound can be as high as 70% of the starting radioactivity mdpi.com.

The high sensitivity afforded by radiolabeling allows for the detection and quantification of minute amounts of the compound. Detection is commonly achieved through liquid scintillation counting, often after isolating the radiolabeled compound from a matrix, such as by excising specific areas from a gel and dissolving them mdpi.com. This technique is invaluable for tracing the compound's distribution, binding, and metabolism in complex biological systems.

Analytical Methodologies for Probe Purity and Integrity Assessment

Ensuring the purity and integrity of this compound analogues and their precursors is paramount for reliable research and potential clinical applications. A range of analytical methodologies are employed for this purpose.

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC) / Reversed-Phase HPLC (RP-HPLC): HPLC is a cornerstone technique for assessing the purity and quantifying verapamil and its related substances, including metabolites like norverapamil, in various matrices such as plasma nih.gov, nih.gov, researchgate.net, tums.ac.ir. RP-HPLC methods often utilize C18 analytical columns with mobile phases composed of mixtures like acetonitrile (B52724) and 0.1% tetrahydrofuran (B95107) (THF) in water, allowing for clear separation and quantification researchgate.net. Purity determinations typically require the compound to be ≥95% pure, with some applications demanding greater than 99% purity researchgate.net, thno.org.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This hyphenated technique provides high sensitivity and specificity for purity determination, identification, and quantification of verapamil and its analogues, particularly in complex biological samples researchgate.net, nih.gov.

Spectroscopic Techniques:

Ultraviolet-Visible (UV-Vis) Spectroscopy: Used for the identification and quantification of verapamil and its formulations, based on their characteristic absorption profiles jru-b.com, nih.gov, mdpi.com.

Fourier Transform Infrared (FT-IR) Spectroscopy: Provides insights into the chemical structure and functional groups, confirming the successful synthesis and absence of drug-polymer interactions in nanoparticle formulations jru-b.com, mdpi.com, mdpi.com, nih.gov, tums.ac.ir, bvsalud.org.

Fluorescence Spectroscopy: Techniques involving fluorescence quenching of quantum dots have been developed for the quantitative measurement of verapamil hydrochloride in pharmaceutical preparations, demonstrating linearity and sensitivity.

Microscopic and Particle Sizing Techniques:

Scanning Electron Microscopy (SEM) and Field Emission Scanning Electron Microscopy (FESEM): These techniques are employed to visualize the surface morphology and shape of nanoparticles, confirming their spherical nature and integrity jru-b.com, mdpi.com, nih.gov,, tums.ac.ir, bvsalud.org, mdpi.com.

Transmission Electron Microscopy (TEM): Offers higher resolution imaging for detailed structural analysis of nanoparticles jru-b.com, mdpi.com.

Dynamic Light Scattering (DLS): Crucial for determining the particle size distribution and polydispersity index (PDI) of the nanoparticles, which are key indicators of formulation quality and uniformity jru-b.com, nih.gov,, tums.ac.ir, mdpi.com.

Zeta Potential Measurement: Assesses the surface charge of the nanoparticles, providing information about their colloidal stability and potential for aggregation mdpi.com,, tums.ac.ir, mdpi.com.

Thermal Analytical Techniques:

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): These methods are valuable for characterizing the thermal behavior, purity, and stability of compounds and their formulations. DSC can reveal melting points and degradation events, while TGA measures weight changes associated with thermal decomposition mdpi.com, bvsalud.org,.

Stability Studies:

Rigorous stability studies are conducted under various conditions, including benchtop exposure, long-term storage, and freeze-thaw cycles, to ensure the chemical and physical integrity of the probe over time researchgate.net. These studies are critical for establishing the shelf life and reliability of the this compound analogue for research and potential therapeutic use.

Information regarding "this compound" is not available in the public domain, preventing a detailed analysis of its molecular interactions.

Thorough research using multiple search queries for "this compound" did not yield specific data related to its molecular interaction profiling, including quantitative analysis of binding affinity, photoincorporation efficiency, or competitive binding assays. The scientific literature available focuses extensively on the parent compound, verapamil, but does not provide specific details for a "Nab-" formulation.

Consequently, the requested article focusing solely on the chemical compound “this compound” and structured around the provided outline cannot be generated. The absence of specific research on "this compound" in the public domain makes it impossible to provide scientifically accurate content for the following sections and subsections:

Molecular Interaction Profiling of Nab Verapamil with Biological Targets

Competitive Binding Assays with Known Ligands and Substrates

While there is a wealth of information on verapamil's interaction with biological targets, extrapolating this data to a nanoparticle albumin-bound (Nab) formulation would be speculative and would not adhere to the strict requirement of focusing solely on "Nab-verapamil." The unique physicochemical properties of a nab-formulation can significantly alter the compound's interaction with biological systems, and without specific studies, no definitive statements can be made.

Elucidation of P Glycoprotein P Gp Functionality Via Nab Verapamil Labeling

Conformational Dynamics of P-gp Induced by Nab-Verapamil Binding

Spectroscopic Characterization of Ligand-Induced Changes

Spectroscopic techniques, particularly those leveraging the labeling capabilities of this compound, have provided significant insights into the structural and conformational changes of P-gp upon ligand binding.

Photoaffinity Labeling and Identification of P-gp: Studies employing radioactive photoaffinity analogs of verapamil (B1683045), such as N-(p-azido-[3, 5-3H] benzoyl)aminomethylverapamil, have directly demonstrated its specific binding to P-glycoprotein nih.govaacrjournals.orgresearchgate.netnih.gov. Sodium dodecyl sulfate-polyacrylamide gel electrophoretic (SDS-PAGE) fluorograms revealed an intensely radiolabeled protein with a molecular weight of approximately 170,000-180,000 Da in the plasma membranes of multidrug-resistant cell lines (e.g., K562/ADM cells), but not in their drug-sensitive parental counterparts aacrjournals.orgresearchgate.netnih.gov. This radiolabeled component was subsequently identified as P-glycoprotein through immunoprecipitation with specific monoclonal antibodies, confirming P-gp as a major target of verapamil in these cells aacrjournals.orgresearchgate.netnih.gov.

Competitive Inhibition and Binding Site Analysis: The photolabeling of P-gp by N-(p-azido-[3, 5-3H] benzoyl)aminomethylverapamil was found to be significantly inhibited in a dose-dependent manner by unlabeled verapamil, as well as by other calcium channel blockers like nicardipine (B1678738) and diltiazem (B1670644) nih.govaacrjournals.orgnih.gov. This competitive inhibition suggests that these compounds share closely related binding sites on P-gp aacrjournals.orgnih.gov. Furthermore, the photolabeling was partially inhibited by certain antitumor agents, such as doxorubicin (B1662922), vincristine (B1662923), and colchicine (B1669291), indicating that the specific binding sites for verapamil on P-gp are also related to the binding sites for these chemotherapeutic drugs nih.govaacrjournals.orgnih.gov. These findings support a model where verapamil reverses multidrug resistance by competing with other substrates for efflux, thereby enhancing their intracellular retention aacrjournals.orgresearchgate.netnih.gov.

Fluorescent Probes for Functional Studies: Beyond radioactive labeling, fluorescent conjugates of verapamil, such as Bodipy-FL-Verapamil, have been utilized as probes in functional studies to analyze drug transport in multidrug-resistant cells via techniques like fluorescence microscopy and cytofluorimetry nih.govthermofisher.comnih.govresearchgate.net. These fluorescent derivatives exhibit faint fluorescence emission in P-gp or multidrug resistance-related protein 1 (MRP1) expressing cell lines, with a notable increase in fluorescence upon treatment with specific inhibitors nih.govresearchgate.net. However, it is important to note that Bodipy-FL-Verapamil can be a substrate for both P-gp and MRP1, necessitating careful interpretation of results when discriminating between the activities of these transporters nih.govnih.govresearchgate.net.

Biophysical Techniques for Assessing Protein-Ligand Complex Stability

Biophysical techniques complement spectroscopic methods by providing quantitative data on the stability and kinetics of P-gp-ligand interactions, shedding light on the efflux mechanism.

Cellular Accumulation Assays: Direct evidence of verapamil's interaction with P-gp as a substrate comes from cellular accumulation studies. Experiments using [3H]verapamil have shown that its accumulation in multidrug-resistant cells is significantly lower (approximately 30%) compared to drug-sensitive cells aacrjournals.orgresearchgate.netnih.gov. This reduced accumulation is consistent with active efflux by P-gp. Crucially, the intracellular concentration of [3H]verapamil in resistant cells increased when co-treated with other P-gp inhibitors, such as vincristine and nicardipine aacrjournals.orgresearchgate.netnih.gov. This demonstrates that P-gp actively transports verapamil, and its inhibition enhances verapamil's intracellular retention, indicating the dynamic nature of the P-gp-verapamil complex and its functional consequence aacrjournals.orgresearchgate.netnih.gov.

ATPase Activity Measurements: P-gp's efflux function is ATP-dependent, and the binding of substrates and modulators can stimulate its ATPase activity. Verapamil is known to stimulate P-gp ATPase activity, reflecting its interaction with the transporter and the conformational changes associated with ATP hydrolysis and substrate translocation pnas.orgresearchgate.netresearchgate.net. The half-maximal effective concentration (EC50) for verapamil-stimulated ATPase activity has been reported to be 24 µM pnas.org. This stimulation is a key biophysical indicator of a productive interaction between verapamil and the P-gp active site, driving the efflux cycle.

Molecular Dynamics Simulations: Advanced computational biophysical techniques, such as targeted molecular dynamics simulations and energetics analysis, have been employed to investigate the transport mechanism of verapamil by human P-gp at an atomic level x-mol.net. These simulations have identified the driving forces behind verapamil transport, including initial electrostatic repulsions from positively charged residues and subsequent hydrophobic interactions with important residues in later stages x-mol.net. Such analyses provide detailed insights into the specific residues involved in binding and translocation, elucidating the stability of the protein-ligand complex throughout the efflux pathway and revealing that the transport pathway for verapamil shares only a limited number of residues with other substrates like doxorubicin x-mol.net.

Compound Names and PubChem CIDs

Nab Verapamil in the Study of Multidrug Resistance Mdr Reversal Mechanisms

Modulation of Drug Efflux by Nab-Verapamil Probing

Verapamil (B1683045) is a well-established inhibitor of P-glycoprotein (P-gp), a major ATP-dependent efflux transporter responsible for expelling a wide range of structurally diverse compounds, including many anticancer drugs, from cells researchgate.netfishersci.nomims.comresearchgate.net. The use of this compound, a radiolabeled and photoactive analogue, has been instrumental in directly demonstrating verapamil's interaction with P-gp wikidata.orgucdavis.edu.

Studies utilizing [3H]this compound have shown its ability to specifically label a 170,000-180,000 Mr protein in the plasma membranes of multidrug-resistant cell lines, such as K562/ADM (Adriamycin-resistant human myelogenous leukemia cells), but not in drug-sensitive parental cells (K562) or revertant cells wikidata.orgucdavis.edu. This radiolabeled protein was subsequently identified as P-glycoprotein through immunoprecipitation with a monoclonal antibody specific for P-gp (MRK16), confirming P-gp as a primary target of verapamil in MDR cells wikidata.org.

The binding of verapamil to P-gp leads to a reduction in the efflux of various substrates, consequently increasing their intracellular accumulation researchgate.netwikidata.orgwikipedia.orgwikidoc.org. This modulation of drug efflux is a cornerstone of verapamil's MDR reversal activity.

Interference with Substrate Transport Activity

Verapamil interferes with the substrate transport activity of P-gp primarily through competitive binding and conformational changes. Research indicates that verapamil competes for closely related binding sites on P-gp with other calcium channel blockers, such as nicardipine (B1678738) and diltiazem (B1670644), as well as with various antitumor agents like doxorubicin (B1662922), vincristine (B1662923), and colchicine (B1669291) wikidata.orgucdavis.edu. This competitive interaction reduces the ability of P-gp to transport these drug substrates out of the cell.

Furthermore, verapamil itself can act as a substrate for P-gp. Studies evaluating the cellular accumulation of [3H]verapamil have shown that its accumulation is significantly lower in multidrug-resistant cells compared to drug-sensitive cells wikidata.orgucdavis.edu. This accumulation increased when MDR cells were treated with other P-gp inhibitors or substrates, indicating that P-gp actively transports verapamil out of the cell wikidata.orgucdavis.edu. This dual role (inhibitor and substrate) highlights the complex interaction between verapamil and the efflux pump.

The ability of verapamil to interfere with the transport of various substrates has been demonstrated across different cancer cell lines and with diverse chemotherapeutic agents. For instance, verapamil has been shown to sensitize paclitaxel-resistant pancreatic ductal adenocarcinoma (PDAC) cells by inhibiting ABCB1 (P-gp) and preventing the efflux of ABCB1 substrates citeab.com. It also potentiates the activity of antitubercular drugs like bedaquiline (B32110) and clofazimine (B1669197) by inhibiting efflux pumps, including the Mycobacterium tuberculosis MmpS5L5 efflux pump ebiohippo.com.

The following table summarizes the effect of verapamil on the intracellular accumulation of various drug substrates:

| Substrate Drug | Effect of Verapamil on Intracellular Accumulation | Relevant Efflux Pump | Cell Line/Context | Source |

| Doxorubicin | Increased | P-gp | K562/ADM cells, Gastric cancer cells | mims.comwikidata.orgucdavis.edu |

| Vincristine | Increased | P-gp | K562/ADM cells, HEK293 cells | wikidata.orgucdavis.edumims.com |

| Paclitaxel | Increased | ABCB1 (P-gp) | Paclitaxel-resistant PDAC cells | citeab.com |

| Bedaquiline | Potentiated activity | MmpS5L5 (M. tuberculosis) | Mycobacterium tuberculosis | ebiohippo.com |

| Clofazimine | Potentiated activity | MmpS5L5 (M. tuberculosis) | Mycobacterium tuberculosis | ebiohippo.com |

| Cyclosporine | Increased (inhibited P-gp mediated uptake) | P-gp | Caco-2 and MDCK-MDR1 cells | fishersci.ca |

Mechanistic Insights into Chemoresistance Reversal

The primary mechanism by which verapamil reverses chemoresistance is through its direct inhibition of P-glycoprotein, an ATP-binding cassette (ABC) transporter researchgate.netmims.commims.comresearchgate.netwikidata.orgwikipedia.org. P-gp functions as an efflux pump, utilizing ATP hydrolysis to transport drugs out of the cell, thus reducing their intracellular concentration below therapeutic levels mims.comcenmed.com. By inhibiting P-gp, verapamil prevents this efflux, leading to an enhanced intracellular accumulation of chemotherapeutic agents researchgate.netmims.commims.comresearchgate.netwikidata.orgwikipedia.org. This increased intracellular drug concentration restores the sensitivity of resistant tumor cells to chemotherapy mims.commims.comwikipedia.orgciteab.com.

Verapamil exerts its inhibitory effect by binding to specific sites on the P-gp transporter, which induces conformational changes that impede its efflux activity researchgate.net. This interaction is competitive, meaning verapamil competes with other substrates for binding to P-gp, thereby reducing their transport wikidata.orgucdavis.edu.

It is important to note that the effective concentrations of verapamil required to reverse multidrug resistance in tumor cells (typically 6.0-10.0 µmol/L) are often higher than the safe concentrations used for its cardiovascular applications (1.0-2.0 µmol/L) mims.comcenmed.com. This concentration difference has historically posed challenges for clinical application of verapamil as an MDR reversal agent due to potential side effects cenmed.com. Despite this, the mechanistic understanding gained through studies, including those using this compound, provides a foundation for developing more effective strategies to overcome MDR.

Cellular and Subcellular Applications of Nab Verapamil

Localization of P-gp and Other Transporters in Cellular Compartments

P-glycoprotein (P-gp), also known as MDR1 or ABCB1, is a transmembrane protein widely distributed throughout the body and functions as a primary active efflux transporter scielo.brmedchemexpress.comscirp.org. Its primary localization is on the plasma membrane, where it actively pumps various structurally and chemically unrelated substrates, including many therapeutic agents, out of cells scielo.brnih.govresearchgate.net. This efflux function significantly reduces intracellular drug accumulation and contributes to multidrug resistance in cancer cells scielo.brmedchemexpress.comnih.govscholaris.ca.

Beyond the plasma membrane, P-gp is also localized in various intracellular compartments, including the endoplasmic reticulum (ER), Golgi apparatus, early endosomes, recycling endosomes, and lysosomes nih.govresearchgate.net. These intracellular localizations are linked to the synthesis, modification, traffic, recycling, and degradation pathways of P-gp nih.gov. For instance, lysosomal P-gp has been observed to transport and sequester substrates into the organelle, thereby protecting cells from cytotoxic drugs researchgate.net. The transient nature of P-gp localization in the ER and Golgi suggests rapid trafficking to the endosomal compartment and the plasma membrane after synthesis and modification nih.gov.

Verapamil (B1683045), the active component of Nab-verapamil, is a known inhibitor of P-gp nih.govscielo.brmedchemexpress.comnih.gov. Its interaction with P-gp occurs at specific binding sites, and it can act as a competitive inhibitor, competing with substrate drugs for extrusion scielo.brresearchgate.net. While P-gp is the most extensively studied efflux transporter in the context of verapamil, other transporters, such as multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP), also play roles in drug efflux and can be influenced by various compounds researchgate.netoaepublish.com.

Kinetic Studies of this compound Uptake and Efflux in Cell Lines

Kinetic studies involving verapamil, and by extension, its nanoparticle formulation this compound, often focus on its impact on the cellular accumulation and efflux of various substrates, particularly in multidrug-resistant cell lines. Verapamil itself is a substrate for P-gp, meaning it is transported by the efflux pump researchgate.netmdpi.com. This characteristic is central to its mechanism of reversing multidrug resistance, as it can compete with other drugs for P-gp binding and transport researchgate.net.

Research has demonstrated that verapamil increases the intracellular accumulation of various chemotherapeutic agents in drug-resistant cancer cell lines. For example, in multidrug-resistant human leukemic cell lines (K562/ADR and CEM VLB100), verapamil exposure led to a significant decrease in P-gp expression and a subsequent increase in the accumulation and cytotoxicity of drugs like daunorubicin (B1662515) (DNR) and vinblastine (B1199706) (VLB) nih.gov. Similarly, verapamil has been shown to enhance the cellular accumulation of anthracyclines (doxorubicin and daunorubicin) in human leukemic blast cells, with a more pronounced effect observed in cells from patients resistant to chemotherapy nih.govnih.gov.

A radioactive photoactive analogue, [3H]this compound, has been utilized to label plasma membranes and study the accumulation of verapamil in cell lines such as human myelogenous leukemia cells (K562) and their Adriamycin-resistant sublines (K562/ADM) researchgate.net. Studies with [3H]verapamil indicated that its accumulation in multidrug-resistant cells was significantly lower compared to sensitive cells, and this accumulation increased when resistant cells were treated with other P-gp inhibitors, confirming that P-gp actively transports verapamil researchgate.net. This competitive transport mechanism underlies verapamil's ability to enhance the retention of antitumor agents researchgate.net.

The kinetics of verapamil uptake can be rapid and reversible, and it is generally considered to involve passive diffusion, although its interaction with efflux pumps is critical mdpi.comasm.org. Permeability studies using artificial membrane models have shown that verapamil's permeability can vary depending on the lipid composition of the membrane, suggesting that membrane properties influence its cellular entry nih.gov.

Table 1: Impact of Verapamil on Drug Accumulation in Cell Lines

| Cell Line (Resistance) | Co-administered Drug | Verapamil Concentration | Effect on Drug Accumulation | Citation |

| K562/ADR (MDR) | Daunorubicin (DNR) | 15 µM | Increased accumulation | nih.gov |

| CEM VLB100 (MDR) | Vinblastine (VLB) | 15 µM | Increased accumulation | nih.gov |

| K562/ADM (MDR) | [3H]Verapamil | 5 µM (Vincristine/Nicardipine) | Increased accumulation | researchgate.net |

| A549 (Taxol-resistant) | Rhodamine 123 (Rho123) | 10 µM | Increased Rho123 positive cells (from 0.99% to 36.5%) | cancerbiomed.org |

| U-87 MG (ABCB1 overexpressing) | Rhodamine 123 (Rho123) | 10 µM | Increased Rho123 positive cells (from 0.44% to 26%) | cancerbiomed.org |

| Human Leukemic Blasts (Resistant) | Daunorubicin (DNR) | 2-10 µM | Increased DNR accumulation (19.5% increase in non-responders) | nih.govnih.gov |

| Human Lung Cancer (A549, SK-MES-1) | Vincristine (B1662923) (VC) | 6.6 µM | Increased intracellular VC (up to 4-fold) | psu.edu |

Note: The "interactive" nature of this table is conceptual, representing how data could be presented in a dynamic digital format.

Impact on Cellular Physiology and Drug Accumulation

This compound, through its verapamil component, exerts significant impacts on cellular physiology and drug accumulation, primarily by modulating calcium channels and inhibiting efflux pumps. Verapamil is a phenylalkylamine calcium channel blocker that primarily targets L-type calcium channels, leading to reduced calcium influx into cells nih.gov. This action is crucial in various physiological contexts, including the relaxation of vascular smooth muscle and decreased heart contractility nih.gov.

In the context of drug accumulation, verapamil's most notable impact is its ability to overcome multidrug resistance (MDR) by inhibiting P-glycoprotein (P-gp) scielo.brmedchemexpress.comscirp.orgresearchgate.net. P-gp overexpression in cancer cells leads to active efflux of chemotherapeutic agents, resulting in decreased intracellular drug concentrations and reduced therapeutic efficacy scielo.brmedchemexpress.comscirp.orgscholaris.ca. By inhibiting P-gp, verapamil prevents this efflux, thereby increasing the intracellular accumulation of various anticancer drugs scielo.brnih.govnih.govcancerbiomed.orgpsu.eduresearchgate.netnih.gov. This mechanism allows drugs to reach their intracellular targets at sufficient concentrations to exert their cytotoxic effects.

Studies have shown that verapamil can decrease P-gp expression at the mRNA level, suggesting a transcriptional or post-transcriptional mechanism in addition to direct inhibition of the efflux pump nih.gov. This dual action contributes to its effectiveness in chemosensitization. For instance, verapamil has been demonstrated to restore the nuclear uptake of doxorubicin (B1662922) in resistant cells and reactivate signaling pathways, ultimately leading to cell sensitization researchgate.net.

Beyond its direct effects on drug transporters, verapamil's influence on cellular calcium dynamics can also indirectly affect cellular responses to drugs. Calcium ions play vital roles in numerous cellular processes, and their altered influx can impact cell signaling pathways critical for cell growth, survival, and drug sensitivity researchgate.netmdpi.comelifesciences.org. For example, verapamil can inhibit voltage-gated calcium channels (VGCCs) on the cell membrane, disrupting calcium-dependent signaling pathways and potentially exerting antiproliferative effects on cancer cells researchgate.net. It can also induce cell cycle arrest, particularly at the G0/G1 phase, further inhibiting cancer cell proliferation researchgate.net.

The ability of verapamil to increase intracellular drug accumulation has been observed across various cancer cell lines, including non-small cell lung cancer (NSCLC), colorectal cancer, leukemia, and neuroblastoma researchgate.net. This makes this compound a promising formulation for strategies aimed at overcoming drug resistance in cancer chemotherapy by enhancing the intracellular concentration of co-administered therapeutic agents.

Advanced Computational Approaches for Nab Verapamil Interactions

Molecular Dynamics Simulations of Nab-Verapamil-P-gp Interactions

Detailed research findings specifically on molecular dynamics (MD) simulations involving "this compound" and P-gp interactions are not explicitly identified in the current literature. While MD simulations are a powerful tool for understanding the dynamic behavior of drug-transporter complexes, such studies are predominantly reported for the parent compound, verapamil (B1683045), to elucidate its binding mechanisms and conformational changes within P-gp researchgate.net.

Pharmacophore Modeling for Designing Next-Generation Probes

Pharmacophore modeling, which identifies the essential steric and electronic features of a molecule required for optimal interaction with a specific biological target, has not been found to be specifically applied to "this compound" for the design of next-generation probes in the current literature review. While pharmacophore models are valuable in drug discovery for virtual screening and lead optimization, their application in the context of "this compound" as a distinct compound for this purpose is not documented in the search results.

Methodological Considerations and Challenges in Nab Verapamil Research

Specificity and Non-Specific Binding of Photoaffinity Probes

To establish the binding specificity of Nab-verapamil analogs for P-gp, researchers employ competitive binding assays. nih.govnih.gov In these experiments, the specific photolabeling of P-gp by a radioactive this compound analog is measured in the presence and absence of an excess of non-radioactive verapamil (B1683045) or other competing ligands. A significant reduction in labeling in the presence of the competitor indicates specific binding to a shared site. nih.gov

Research has demonstrated that verapamil effectively competes with its photoactive analogs for binding to P-gp, with half-maximal inhibition observed at concentrations around 8 µM. nih.govnih.gov Furthermore, various other compounds known to interact with P-gp also inhibit the photolabeling in a dose-dependent manner. These include other calcium channel blockers, chemotherapeutic agents, and known multidrug resistance modulators. nih.govnih.gov For instance, the anticancer drug vinblastine (B1199706) shows potent inhibition of P-gp labeling by a verapamil analog, with a half-maximal inhibition at 0.2 µM. nih.govnih.gov This data provides direct evidence that P-gp possesses a broad drug recognition capacity and that this compound binds to a pharmacologically relevant site. nih.govnih.gov

Conversely, non-specific binding can occur due to the highly reactive nature of the photogenerated species, which can form covalent bonds with any nearby molecule, or through interactions with non-target proteins or lipid membranes. biorxiv.orgresearchgate.net Minimizing non-specific binding is crucial and is often addressed through the optimization of experimental conditions and the use of appropriate controls.

Table 1: Inhibition of P-glycoprotein (P-gp) Photolabeling by a this compound Analog (LU-49888) by Various Compounds

This table presents the percentage of inhibition of specific binding of the this compound photoaffinity analog LU-49888 to P-gp in the presence of a 200-fold molar excess of competing drugs.

| Competing Compound | Inhibition of LU-49888 Labeling (%) | Reference |

| Vinblastine | >98% | nih.gov |

| Vincristine (B1662923) | >98% | nih.gov |

| Quinidine | 91% | nih.gov |

| Reserpine | 91% | nih.gov |

| Trimethoxybenzoylyohimbine | 89% | nih.gov |

| Rescinnamine | 88% | nih.gov |

| Amsacrine | 82% | nih.gov |

| Verapamil | 82% | nih.gov |

| Diltiazem (B1670644) | 73% | nih.gov |

| Podophyllotoxin | 47% | nih.gov |

| Actinomycin D | 45% | nih.gov |

| Doxorubicin (B1662922) | 25% | nih.gov |

| Chloroquine | 25% | nih.gov |

| Colchicine (B1669291) | 22% | nih.gov |

| Daunorubicin (B1662515) | 18% | nih.gov |

| Etoposide | 14% | nih.gov |

| Teniposide | No Inhibition | nih.gov |

| Chlorpromazine | No Inhibition | nih.gov |

| Yohimbine | No Inhibition | nih.gov |

Optimization of Photolysis Conditions

The success of a photoaffinity labeling experiment hinges on the careful optimization of photolysis conditions. researchgate.net Photolysis, the process of using light to activate the photoreactive group on the this compound molecule, must be precisely controlled to maximize specific covalent bond formation with the target while minimizing experimental artifacts. scispace.com

Key parameters that require optimization include:

Wavelength of UV Light: The chosen wavelength must be sufficient to activate the photo-probe but should minimize damage to the protein. Aromatic amino acid residues in proteins can be sensitive to UV light, and excessive exposure can lead to protein denaturation and non-specific cross-linking.

Irradiation Time and Intensity: The duration and intensity of UV exposure must be balanced. Insufficient irradiation will result in low labeling efficiency, making detection difficult. Conversely, prolonged or high-intensity irradiation increases the risk of protein damage and can lead to a higher background of non-specific labeling. researchgate.net

Temperature: Photolysis is often performed at low temperatures (e.g., on ice) to reduce non-specific reactions and preserve the integrity of the protein, especially for temperature-sensitive membrane proteins.

The goal of optimization is to find a set of conditions that yields the highest signal-to-noise ratio, where the "signal" is the specific labeling of the target binding site and the "noise" is the non-specific labeling and protein degradation. This process is often empirical and must be tailored to the specific probe, protein, and biological system being studied.

Q & A

Q. What experimental models are most appropriate for initial pharmacological studies of Nab-verapamil?

Methodological Answer: Begin with in vitro models (e.g., cell lines expressing calcium channels) to assess receptor binding and dose-response relationships. For in vivo studies, select animal models (e.g., rodents) with physiological systems relevant to this compound’s mechanism, ensuring ethical compliance with institutional guidelines . Include control groups and standardized protocols for administering this compound, referencing validated analytical methods (e.g., HPLC for quantifying plasma concentrations ). Document variables such as metabolic pathways and interspecies differences to improve reproducibility .

Q. How can researchers validate the purity and stability of this compound in experimental preparations?

Methodological Answer: Use chromatographic techniques (e.g., HPLC or LC-MS) with reference standards to verify purity . Conduct stability studies under varying conditions (temperature, pH) and monitor degradation products. Report detailed protocols in the Materials and Methods section, including equipment specifications and statistical validation (e.g., coefficient of variation <5%) . For long-term stability, integrate accelerated aging tests and publish raw data in supplementary materials .

Q. What statistical frameworks are essential for analyzing this compound’s dose-dependent effects?

Methodological Answer: Apply dose-response curves with nonlinear regression models (e.g., Hill equation) to estimate EC50/IC50 values. Use ANOVA or mixed-effects models to account for inter-subject variability in in vivo studies . Ensure power analysis is conducted pre-study to determine sample size adequacy. Transparently report confidence intervals and p-values, adhering to guidelines for pharmacological data .

Advanced Research Questions

Q. How can contradictory findings regarding this compound’s efficacy across studies be systematically resolved?

Methodological Answer: Perform a meta-analysis to assess heterogeneity in study designs (e.g., dosage, model systems). Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate methodological rigor . Investigate potential confounders such as batch variability in drug formulations or differences in endpoint measurements . Publish negative results and replication studies to address publication bias .

Q. What integrative approaches are recommended for studying this compound’s interactions with co-administered therapies?

Methodological Answer: Design pharmacokinetic/pharmacodynamic (PK/PD) studies using crossover designs to evaluate drug-drug interactions. Employ mass spectrometry to quantify metabolite profiles and identify competitive inhibition or synergies . Use computational modeling (e.g., physiologically based pharmacokinetic models) to predict clinical outcomes from preclinical data . Ensure ethical approval for human trials if applicable .

Q. How can researchers address translational challenges when extrapolating this compound’s in vitro results to clinical applications?

Methodological Answer: Incorporate multi-omics data (e.g., transcriptomics, proteomics) to bridge molecular mechanisms with systemic effects . Validate findings in human-derived organoids or ex vivo tissues to improve clinical relevance. Critically assess bioavailability and tissue penetration using radiolabeled this compound in animal models . Document limitations in the Discussion section, emphasizing gaps between model systems and human physiology .

Data Contradiction & Analysis

Q. What strategies mitigate bias when interpreting conflicting data on this compound’s off-target effects?

Methodological Answer: Conduct blinded analyses and independent validation of key assays. Use orthogonal methods (e.g., CRISPR knockouts, siRNA silencing) to confirm target specificity. Apply the PICO framework to refine research questions and isolate variables (e.g., Patient/population, Intervention, Comparison, Outcome) . Share datasets publicly to enable third-party reanalysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.